Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound characterized by its unique diazabicycloheptane core. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The molecular formula for this compound is C10H16N2O2, and it has a molecular weight of approximately 196.25 g/mol.
The compound is typically synthesized from readily available precursors, involving multi-step synthetic routes that may include the use of various reagents and catalysts. Its structure allows for diverse chemical transformations, making it a valuable target in synthetic organic chemistry.
Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate belongs to the class of bicyclic amines and esters, specifically categorized under nitrogen-containing heterocycles. It features both carboxylate and diazabicyclic functionalities, which contribute to its reactivity and potential biological activity.
The synthesis of tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can be described as follows:
Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is versatile in terms of chemical reactivity:
The mechanism of action for tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with various biological targets:
Tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several notable applications in scientific research:
This compound represents a significant area of interest in both academic research and industrial applications due to its diverse reactivity and potential biological significance.
The synthesis of enantiomerically pure diazabicyclo[3.2.0]heptane scaffolds demands strategic chiral resolution and asymmetric catalysis. The (1S,5R) and (1R,5S) enantiomers of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate are commercially available as distinct stereoisomers (CAS 370882-66-9 for (1S,5R) and 799279-81-5 for (1R,5S)), indicating established separation protocols [1] [6] [9]. Chiral HPLC or diastereomeric salt crystallization typically resolves racemic mixtures of the bicyclic core. The (1S,5S) (CAS 1279028-37-3) and (1R,5R) enantiomers are also accessible, underscoring advanced chiral technologies [7] [8]. Asymmetric hydrogenation of imine intermediates using Ir-(P,olefin) complexes or enzymatic desymmetrization of meso precursors represents cutting-edge catalytic innovations, achieving >98% ee in optimized conditions [5] [9].
Table 1: Enantiomeric Variants of 3,6-Diazabicyclo[3.2.0]heptane-6-carboxylate
Stereochemistry | CAS Number | MDL Number | Commercial Source |
---|---|---|---|
(1S,5R) | 370882-66-9 | MFCD19237808 | Synquest Labs |
(1R,5S) | 799279-81-5 | MFCD22573659 | BLD Pharm, Synthonix |
(1S,5S) | 1279028-37-3 | MFCD09991606 | BLD Pharm |
(1R,5R) | N/A | N/A | BLD Pharm |
Buchwald-Hartwig amination enables pivotal C–N bond formation between the diazabicyclo[3.2.0]heptane core and aryl halides, constructing key pharmacophores. As demonstrated in α7-nAChR PET tracer development, tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate reacts with 5-bromo-2-chloropyridine under Pd₂(dba)₃ catalysis (3 mol%) and rac-BINAP ligand (7 mol%) in toluene at 100°C. Sodium tert-butoxide facilitates deprotonation, yielding tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate at >85% efficiency [5]. Precise ligand selection (XPhos or DavePhos for electron-deficient aryl halides) and solvent optimization (dioxane vs. toluene) mitigate diarylation byproducts. Microwave-assisted protocols further enhance reaction kinetics, reducing times from 24h to 2h [4] [5].
Table 2: Buchwald-Hartwig Amination Optimization Parameters
Base | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaO^tBu | rac-BINAP | Toluene | 100 | 85–90 |
Cs₂CO₃ | XPhos | Dioxane | 120 | 78 |
K₃PO₄ | DavePhos | THF | 80 | 70 |
Suzuki-Miyaura cross-coupling installs biaryl motifs essential for receptor targeting, exemplified in α7-nAChR ligand synthesis. The chloropyridinyl intermediate (tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate) couples with indol-5-ylboronic acid under Pd(PPh₃)₄ catalysis (5 mol%). Optimized conditions (K₂CO₃ base, DME/H₂O solvent, 80°C, 12h) achieve >90% conversion to biaryl product 6 [5]. Microwave irradiation (150°C, 20 min) dramatically accelerates coupling while preserving stereointegrity. For oxygen-sensitive heteroarylboronic acids (e.g., indole derivatives), degassing protocols and Pd(XPhos) G3 precatalysts suppress protodeboronation, improving yields by 15–20% [4] [5].
N-Boc cleavage and nitrogen functionalization are critical for bioactive molecule synthesis. The Boc group in tert-butyl (1S,5R)-3-(6-(1H-indol-5-yl)pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes rapid deprotection (95% yield) with trifluoroacetic acid (TFA) in dichloromethane (25°C, 1h), generating the free amine intermediate 7 [5]. Reductive methylation of 7 exploits formaldehyde (2 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature, furnishing the N-methyl derivative (rac-1) in >80% yield. For isotopically labeled tracers, [¹¹C]CH₃I methylation of precursor 7 in acetonitrile (30 min, RT) achieves 444 GBq/µmol specific radioactivity and >98% radiochemical purity, enabling PET neuroimaging [5].
Table 3: N-Functionalization Methods for Diazabicyclo[3.2.0]heptane Derivatives
Reaction | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
N-Boc Deprotection | TFA/DCM (1:1 v/v), 25°C, 1h | Free Amine (Intermediate 7) | 95 |
Reductive Methylation | HCHO/NaBH(OAc)₃, DCE, 25°C, 12h | N-Methyl Derivative (rac-1) | 80–85 |
Radiosynthesis | [¹¹C]CH₃I, CH₃CN, RT, 30 min | ¹¹C-Labeled PET Tracer | 30±5 (RCY) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7